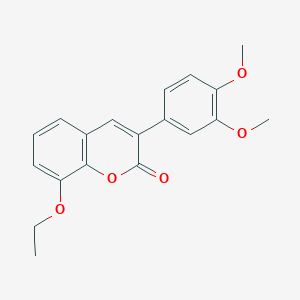![molecular formula C21H19N5OS2 B2865696 N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide CAS No. 1795088-38-8](/img/structure/B2865696.png)
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . Thiazole rings are important heterocycles in the world of chemistry and have been the focus of medicinal chemists due to their various pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The thiazole ring, in particular, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Chemical Reactions Analysis
Compounds containing a thiazole ring can undergo various chemical reactions due to the many reactive positions on the ring. These reactions may include donor-acceptor, nucleophilic, and oxidation reactions .
科学的研究の応用
Antimicrobial and Antifungal Applications
Thiazole derivatives have been recognized for their antimicrobial properties. This compound could potentially be used to develop new antimicrobial agents that target resistant strains of bacteria. Similarly, its structure suggests it could be effective in antifungal applications, possibly offering new treatments for fungal infections that are difficult to eradicate with current medications .
Antitumor and Cytotoxicity
The thiazole ring is often found in compounds with antitumor properties. This particular compound may be researched for its cytotoxic effects on cancer cells, offering a pathway to new cancer therapies. Studies on similar structures have shown effectiveness against certain tumor cell lines, indicating promising applications in oncology .
Neuroprotective Effects
Compounds with a thiazole core have shown neuroprotective effects. Research into this compound could explore its potential to protect nerve cells from damage or degeneration, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s or Parkinson’s .
Anti-inflammatory Activity
Thiazole derivatives are known to exhibit anti-inflammatory activity. This compound could be investigated for its ability to reduce inflammation, which is a common pathway in many chronic diseases, including arthritis, asthma, and cardiovascular diseases .
Antiviral Properties
Given the ongoing need for antiviral agents, especially in the wake of pandemics, this compound’s structure suggests it could be useful in the development of new antiviral drugs. Its application could extend to treating a variety of viral infections, potentially including those caused by novel or drug-resistant viruses .
Antidiabetic Potential
Thiazole compounds have been associated with antidiabetic activity. This compound could be explored for its potential to regulate blood sugar levels, offering a new approach to managing diabetes and its complications .
Antioxidant Effects
The antioxidant properties of thiazole derivatives make them candidates for research into oxidative stress-related conditions. This compound could be studied for its ability to neutralize free radicals, which may have implications for aging and diseases caused by oxidative damage .
Cardiovascular Research
Thiazole derivatives have shown potential in cardiovascular research, particularly in the development of drugs that can treat hypertension and other heart-related conditions. This compound could be investigated for its effects on blood pressure and heart function .
作用機序
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Some thiazole derivatives have been found to induce cell apoptosis .
特性
IUPAC Name |
N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS2/c27-20(14-3-4-17-19(10-14)29-13-23-17)24-16-5-8-26(9-6-16)21-25-18(12-28-21)15-2-1-7-22-11-15/h1-4,7,10-13,16H,5-6,8-9H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFUNBXUTWHMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N=CS3)C4=NC(=CS4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2865613.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propionamide](/img/structure/B2865614.png)
![2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B2865615.png)

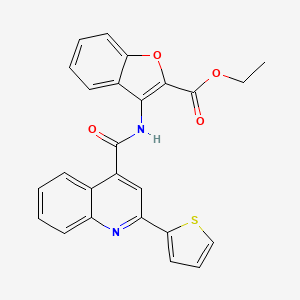
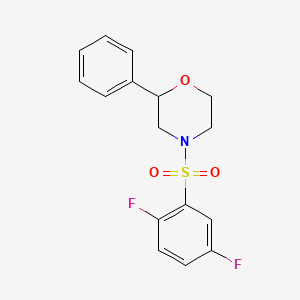
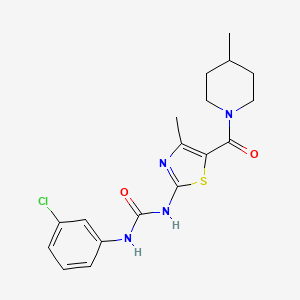
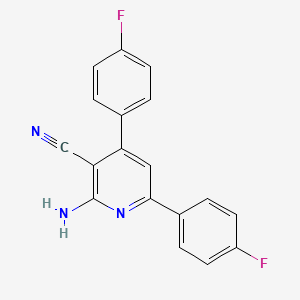
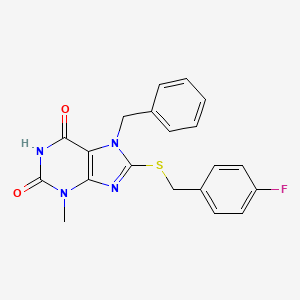
![tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2865627.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-phenylethane-1-sulfonamide](/img/structure/B2865629.png)

![N-(4-acetamidophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2865631.png)
